

A Comparative Guide to Commercial Pancreatin Grades for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pancreatin*

Cat. No.: *B1164899*

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An objective analysis of the performance of various commercial **pancreatin** preparations, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application.

Pancreatin, a mixture of digestive enzymes including lipase, amylase, and protease, is a critical component in therapies for pancreatic exocrine insufficiency (PEI) and various other digestive disorders. The efficacy of **pancreatin** formulations is paramount for nutrient absorption and symptom management. However, significant variability exists among commercial **pancreatin** products in terms of their enzymatic activity, particle size, and dissolution profiles, which can impact their therapeutic effectiveness. This guide provides a comprehensive comparison of different commercial **pancreatin** grades, summarizing key performance data and detailing the experimental protocols used for their evaluation.

Performance Comparison of Commercial Pancreatin Preparations

The enzymatic activity of **pancreatin** is the most critical factor determining its therapeutic efficacy. The United States Pharmacopeia (USP) sets minimum activity levels for **pancreatin**, with each milligram required to contain not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity. However, studies have revealed

considerable differences in the actual enzyme activities of commercially available products compared to their label claims.

The following table summarizes the findings from various in-vitro comparative studies on different commercial **pancreatin** products. It is important to note that brand names and formulations may vary by region.

Product/Brand	Lipase Activity (% of Label Claim)	Amylase Activity (% of Label Claim)	Protease Activity (% of Label Claim)	Particle Size (mm)	Key Dissolution Characteristics
Creon®	90-124.4%	100-160.4%	>100%	< 1.7	Stable at pH 5, immediate release at pH 6. Over 90% dissolved within 20 min at pH 6.
Pancrelipase®	~100%	High Activity (Specific % not stated)	High Activity (Specific % not stated)	Not specified	Minimal release at pH 1.2, complete release at pH 6.8-7.4.
Micrazim®	Below label claim	Not specified	Not specified	Not specified	Not specified
Pangrol®	Matched label claim	Not specified	Not specified	Not specified	Not specified
Ermytal®	Matched label claim	Not specified	Not specified	Not specified	Not specified
Panzytrat®	Matched label claim	Not specified	Not specified	Not specified	Not specified
Agna™	Did not meet label claim	Not specified	Not specified	Not specified	Slower dissolution, >80% after 30 min at pH 6.
Enzar™	Met label claim	Not specified	Not specified	Not specified	Premature release at pH 5. Over 90% dissolved

					within 20 min at pH 6.
Lippancrea®	Equal to or slightly higher than label claim	Much higher than label claim	Slightly below label claim	1.5 - 2.8	Significant release at pH 5. Slower release at pH 6 compared to Creon®.

Note: The data presented is a summary from multiple studies and may not be directly comparable across all products due to variations in experimental conditions and batches tested. Researchers should always refer to the specific certificate of analysis for the batch they are using.

Experimental Protocols

Accurate and reproducible assessment of **pancreatin** performance relies on standardized experimental protocols. The following are detailed methodologies for key assays.

This assay determines the ability of **pancreatin** to hydrolyze fats (triglycerides). The method is based on the titration of fatty acids released from an olive oil emulsion.

- Principle: Lipase catalyzes the hydrolysis of triglycerides into fatty acids and glycerol. The released fatty acids are titrated with a standardized sodium hydroxide solution to a specific pH endpoint.
- Reagents:
 - Olive oil
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com